molecular formula C17H12FN5S B2634844 7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-38-2

7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2634844
CAS RN: 863460-38-2
M. Wt: 337.38
InChI Key: FZMLJDKTQDILIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazolopyrimidine derivatives, which have shown potential as anticancer, antifungal, and antiviral agents.

Scientific Research Applications

  • Cardiovascular Agents : Some derivatives of this compound, particularly 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, have been identified as inhibitors of cAMP phosphodiesterase from various tissues, showing potential as new cardiovascular agents. For instance, one derivative significantly increased cardiac output in dogs without increasing heart rate, indicating its potential for clinical evaluation as a cardiovascular drug (Novinson et al., 1982).

  • Antitumor Screening : Some derivatives of this compound, such as 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, have been synthesized and selected for in vitro antitumor screening. Specifically, two compounds demonstrated significant activity against 60 human tumor cell lines, suggesting their potential use in cancer treatment (Becan & Wagner, 2008).

  • Synthesis and Crystal Structure Analysis : Research has also been conducted on the synthesis and crystal structure of related compounds, such as 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one. Such studies contribute to understanding the structural properties and potential applications of these compounds (Hu et al., 2011).

  • Density Functional Theory (DFT) Study : DFT studies have been conducted on related compounds to reveal regioselectivity of ring closure, which aids in understanding their chemical behavior and potential applications in various fields (Mozafari et al., 2016).

  • Antimicrobial Agents : Synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, including derivatives with a 4-fluorophenyl group, has been carried out with evaluation of their antimicrobial activities. These compounds showed excellent activity against various microorganisms, suggesting their potential as antimicrobial agents (Farghaly & Hassaneen, 2013).

properties

IUPAC Name

7-benzylsulfanyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-13-6-8-14(9-7-13)23-16-15(21-22-23)17(20-11-19-16)24-10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMLJDKTQDILIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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